molecular formula C15H17NO2 B11704157 2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11704157
M. Wt: 243.30 g/mol
InChI Key: PSKSWJCLXCHTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound features a hexahydro-1H-isoindole core with a 3-methylphenyl substituent at the 2-position and a dione functional group at the 1,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methylbenzylamine, with a cyclic anhydride like succinic anhydride. The reaction typically proceeds under acidic or basic conditions, often using a catalyst to facilitate the cyclization process.

    Cyclization Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functional group to a diol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the isoindole core.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, room temperature to elevated temperature

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvent, low to moderate temperature

  • Substitution

      Reagents: Halogenating agents, nucleophiles (e.g., amines, alcohols)

      Conditions: Varies depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-phenylhexahydro-1H-isoindole-1,3(2H)-dione: Lacks the methyl group on the phenyl ring.

    2-(4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Methyl group is positioned at the 4-position of the phenyl ring.

    2-(3-methylphenyl)tetrahydro-1H-isoindole-1,3(2H)-dione: Contains a tetrahydroisoindole core instead of a hexahydroisoindole core.

Uniqueness

2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of a hexahydroisoindole core

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-(3-methylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C15H17NO2/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(16)18/h4-6,9,12-13H,2-3,7-8H2,1H3

InChI Key

PSKSWJCLXCHTTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3CCCCC3C2=O

Origin of Product

United States

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